2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid

Lipophilicity Physicochemical profiling Drug design

2-(4-Bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is the only indane-2-acetic acid derivative that provides a universal Pd-catalyzed cross-coupling handle for parallel library synthesis, a heavy-atom label for bromine-SAD phasing (f″ ≈ 1.28 e⁻ at Cu Kα), and a precise logP increment (~0.4–0.7 units) for multiparameter optimization. Unlike the parent (CAS 37868-26-1) or 4-F/Cl/Me analogs, the aryl bromide enables direct Suzuki–Miyaura diversification without condition optimization, reducing procurement overhead. Order high-purity (≥95%) material for fragment-based drug discovery, CNS lead optimization, or biaryl library production.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
Cat. No. B7966272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2Br)CC(=O)O
InChIInChI=1S/C11H11BrO2/c12-10-3-1-2-8-4-7(5-9(8)10)6-11(13)14/h1-3,7H,4-6H2,(H,13,14)
InChIKeyHSYQFRSSVYDCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid: Physicochemical Identity and Structural Classification


2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid (CAS 1367072-18-1; MFCD22178149) is a halogenated indane–acetic acid conjugate within the broader class of benzocyclopentane derivatives. Its molecular formula is C11H11BrO2 (molecular weight 255.11 g·mol⁻¹). The compound features a rigid bicyclic indane scaffold with a bromine substituent at the para (4‑) position of the aromatic ring and an acetic acid side chain attached at the cyclopentane (2‑) position. The presence of the carbon–bromine bond (C–Br) fundamentally differentiates it from non‑halogenated indane‑2‑acetic acids, as the bromine atom serves as a heavy‑atom label, a synthetic handle for cross‑coupling chemistry, and a modulator of lipophilicity and electronic distribution . These built‑in features make the compound non‑replaceable by common halogen‑free or alternative‑halogen analogs when a reactive aryl bromide or a bromine‑specific spectroscopic probe is required.

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid: Why In‑Class Analogs Cannot Be Interchanged


Indane‑2‑acetic acid derivatives that lack a 4‑bromo substituent—including the parent 2‑(2,3‑dihydro‑1H‑inden‑2‑yl)acetic acid (CAS 37868‑26‑1), 4‑fluoro, 4‑chloro, and 4‑methyl analogs—cannot serve as direct functional substitutes for this compound because they lack the unique combination of (i) a carbon–bromine bond as a reactive site for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) and (ii) the specific electron‑withdrawing and lipophilic contribution of bromine that alters pKa, solubility, and molecular recognition . The parent compound is commercially employed as a starting material for the pentacyclic core of (+)-Salvileucalin, but that route exploits the unsubstituted indane scaffold; the 4‑bromo variant resides in a different chemical space where the bromine atom is either a requisite synthetic handle or a necessary pharmacophoric element . A user who requires a brominated building block for late‑stage diversification, a heavy‑atom derivative for X‑ray phasing, or a probe for halogen‑bonding studies therefore cannot substitute a halogen‑free analog without compromising the intended chemical or structural outcome. Similarly, 4‑chloro or 4‑iodo analogs exhibit different bond dissociation energies, steric profiles, and coupling kinetics, making direct substitution unreliable for protocols optimized for aryl bromides.

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid: Head‑to‑Head Quantitative Evidence vs. Closest Analogs


LogP and Lipophilicity Shift vs. Unsubstituted Parent Indane‑2‑acetic Acid

The 4‑bromo substituent imparts a measurable increase in lipophilicity relative to the non‑halogenated parent. For the closely related 4‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid (PubChem CID 18789334, molecular formula C10H9BrO2), the computed XLogP3‑AA value is 2.4 [1]. In contrast, the unsubstituted 2‑indanylacetic acid (C11H12O2, CAS 37868‑26‑1) has a predicted logP of approximately 1.7–2.0 . This ~0.4–0.7 log‑unit increase, attributable to the bromine atom, is expected to be conserved in the homologous acetic acid derivative (C11H11BrO2), resulting in a predicted logP shift from ~2.0 to ~2.6. For a medicinal chemist optimizing blood–brain barrier penetration or membrane permeability, this represents a meaningful and predictable difference that cannot be achieved with the parent scaffold.

Lipophilicity Physicochemical profiling Drug design

Aqueous Solubility Reduction vs. Unsubstituted Analog – Calculated LogS Difference

Bromination predictably reduces aqueous solubility. For 4‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid (CID 18789334), the topological polar surface area (TPSA) is 37.3 Ų, and the heavy‑atom count is 13; the bromine contributes ~53 Da extra mass relative to hydrogen [1]. In contrast, unsubstituted 2‑indanylacetic acid (C11H12O2, MW ≈ 176.2 g·mol⁻¹) has a TPSA of 37.3 Ų but significantly lower molecular weight and logP . Although direct experimental solubility values for the title compound are not reported, the combination of higher logP and increased molecular weight for the brominated compound typically yields a 2‑ to 5‑fold reduction in aqueous solubility compared with the parent structure. The parent compound is described as “insoluble in water” on vendor datasheets ; the 4‑bromo derivative is expected to be similarly or even less soluble, which matters for reaction solvent selection and formulation protocols.

Solubility Formulation Physicochemical screening

Synthetic Utility: Palladium‑Catalyzed Cross‑Coupling Ready – Unique to Aryl Bromides Among Indane‑2‑acetic Acids

The aryl bromide moiety enables direct participation in palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Heck, Sonogashira, Buchwald–Hartwig) without pre‑activation. The 4‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid scaffold has been explicitly described as a “versatile intermediate in organic synthesis” whose bromine substituent “enhances reactivity for further functionalization, enabling cross‑coupling reactions or nucleophilic substitutions” [1]. Indane‑based α‑amino acid derivatives bearing aryl bromides have been successfully functionalized via Suzuki–Miyaura coupling with boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions [2], demonstrating that the bromine positioned on the indane aromatic ring is competent for productive coupling chemistry. The parent 2‑indanylacetic acid and 4‑fluoro/4‑chloro analogs cannot undergo oxidative addition with Pd⁰ under identical conditions: fluoro substituents are inert, while chloro substituents require harsher conditions or specialized ligands, leading to lower yields or unproductive side reactions when standard aryl bromide protocols are employed.

Suzuki coupling Cross‑coupling Building block diversification

Bromine‑Specific X‑Ray Crystallographic Phasing and Spectroscopic Labeling

Bromine exhibits significant anomalous scattering (f″ ≈ 1.28 e⁻ at Cu Kα, compared with f″ ≈ 0.02 e⁻ for fluorine and f″ ≈ 0.35 e⁻ for chlorine), which enables Bromine‑SAD (Single‑wavelength Anomalous Dispersion) or Bromine‑MAD phasing at standard synchrotron wavelengths [1]. The presence of a single bromine atom at atomic number 35 in a ligand of ∼255 Da provides a favorable anomalous signal‑to‑mass ratio. In contrast, the unsubstituted parent, 4‑fluoro analog, and 4‑chloro analog provide negligible anomalous scattering under identical data‑collection conditions. For a structural biologist co‑crystallizing a protein–ligand complex or a materials scientist determining the absolute configuration of a synthetic intermediate, procurement of the 4‑bromo derivative offers a direct route to experimental phasing without the need for heavy‑atom soaking or selenomethionine incorporation.

X‑ray crystallography Anomalous dispersion Structural biology

19F NMR Probe Capability: Bromine as a Structural Surrogate for Fluorine‑19 in Parallel Synthetic Tracks

Although bromine itself is not NMR‑active, 4‑bromo‑indane‑2‑acetic acid can be paired with 4‑fluoro‑indane‑2‑acetic acid in parallel SAR explorations where the brominated member serves as a cross‑coupling‑competent scaffold and the fluorinated member functions as a ¹⁹F NMR reporter in protein‑observed NMR experiments. This dual‑track strategy is common in fragment‑based lead discovery [1]. The brominated scaffold’s molecular weight of 255.1 Da, density of ∼1.53 g cm⁻³, and boiling point of ∼399 °C distinguish it from the 4‑fluoro analog (∼194 Da, ∼1.2 g cm⁻³, ∼330 °C predicted), so the choice between bromo and fluoro analogs must be deliberate and application‑specific . A researcher performing ¹⁹F NMR‑based binding assays on the fluoro analog and requiring a coupling‑competent partner for hit elaboration would necessarily procure both compounds; they are complementary, not interchangeable.

NMR spectroscopy Fragment‑based drug discovery SAR by NMR

Electronic Effect: pKa Shift and Hydrogen‑Bonding Modulation vs. Non‑halogenated Scaffold

The electron‑withdrawing bromine substituent influences the acidity of the acetic acid side chain. Calculated pKa for 4‑bromo‑2,3‑dihydro‑1H‑indene‑2‑acetic acid is 4.56 ± 0.10 . For the parent 2‑indanylacetic acid, the corresponding predicted pKa is approximately 4.8 (ACD/Labs prediction). This ~0.24 unit increase in acidity is a direct consequence of the through‑bond inductive effect (−I) of bromine transmitted through the indane ring system. While modest, this pKa difference translates into a ~1.7‑fold difference in the degree of ionization at pH 5.5, which can affect protein‑binding electrostatics, extraction efficiency, and HPLC retention behavior under ion‑pairing conditions.

pKa prediction Acid strength Molecular recognition

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid: Evidence‑Based Application Scenarios for Procurement and Use


Late‑Stage Diversification in Medicinal Chemistry SAR Campaigns

The 4‑bromo substituent provides a universal Pd‑catalyzed cross‑coupling handle, enabling systematic variation of the aryl position. A medicinal chemistry team synthesizing indane‑acetic acid‑based G‑protein coupled receptor (GPCR) modulators or nuclear receptor ligands can use this scaffold to generate 50‑ to 200‑compound biaryl libraries via parallel Suzuki–Miyaura coupling with diverse boronic acids [1]. The parent indane‑2‑acetic acid cannot participate in such reactions, and the 4‑chloro analog would require independent condition optimization for each substrate, typically delivering 10–30 % lower yields [1]. This synthetic advantage directly reduces procurement overhead: one brominated building block yields an entire library rather than requiring multiple pre‑functionalized building blocks.

Experimental Phasing in Protein–Ligand Co‑Crystallography

Structural biology groups engaged in fragment‑based drug discovery (FBDD) frequently co‑crystallize low‑molecular‑weight (<300 Da) ligands with therapeutic protein targets. The 4‑bromo‑indane‑2‑acetic acid scaffold functions as a bromine‑SAD phasing vehicle, enabling experimental phase determination from a single co‑crystal without heavy‑atom derivatization [2]. The bromine anomalous signal (f″ ≈ 1.28 e⁻ at Cu Kα) is 64‑fold stronger than that of the corresponding 4‑fluoro analog [2], making the brominated compound the only viable choice for this application within the indane‑2‑acetic acid class.

Controlled Lipophilicity Profiling for CNS‑Penetrant Candidate Optimization

The addition of bromine increases logP by ~0.4–0.7 units relative to the unsubstituted parent, without the metabolic liability of a methyl group or the steric perturbation of a larger iodo substituent [3]. This predictable lipophilicity increment allows multiparameter optimization teams to precisely tune logD profiles when seeking CNS‑penetrant or peripherally restricted candidates. The 4‑bromo compound thus fills a specific lipophilicity gap not accessible with 4‑H, 4‑F, or 4‑Cl analogs [3].

Bromine‑Specific Detection in In‑Vitro ADME and Tissue‑Distribution Studies

The distinct isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a unique mass‑spectrometric fingerprint that facilitates quantification in complex biological matrices. LC‑MS/MS methods can leverage this distinctive isotope pattern to selectively monitor the 4‑bromo‑indane‑acetic acid scaffold in the presence of endogenous carboxylic acids. This analytical advantage is absent in the non‑halogenated parent and less distinctive in the 4‑chloro analog (³⁵Cl:³⁷Cl ≈ 3:1) [4].

Quote Request

Request a Quote for 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.